BenchChemオンラインストアへようこそ!

2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid

mPGES-1 inhibition Inflammation Medicinal Chemistry

2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid (CAS 1294496-58-4) is a trisubstituted benzoic acid derivative (C₁₃H₁₆ClNO₃, MW 269.73 g/mol) featuring a chlorine atom at position 2 and a pivalamidomethyl substituent at position 5. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, this compound is not a finished pharmaceutical agent but rather a privileged synthetic intermediate.

Molecular Formula C13H16ClNO3
Molecular Weight 269.72 g/mol
CAS No. 1294496-58-4
Cat. No. B1427287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid
CAS1294496-58-4
Molecular FormulaC13H16ClNO3
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C13H16ClNO3/c1-13(2,3)12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyXYNJWVZKEHCRHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid (CAS 1294496-58-4): Chemical Profile & Research Provenance


2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid (CAS 1294496-58-4) is a trisubstituted benzoic acid derivative (C₁₃H₁₆ClNO₃, MW 269.73 g/mol) featuring a chlorine atom at position 2 and a pivalamidomethyl substituent at position 5 [1]. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, this compound is not a finished pharmaceutical agent but rather a privileged synthetic intermediate. Its documented utility centers on the preparation of potent microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, as evidenced by its role as a building block in patent families and its incorporation into a co-crystallized ligand (PDB: 5T37) [2][3]. This positions the compound as a critical starting material for medicinal chemistry programs targeting next-generation anti-inflammatory therapies.

2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid: Why Generic Substitution is Not Possible


Structural analogs of 2-chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid, such as the 2-methyl or 2-bromo derivatives, cannot be freely interchanged in synthetic workflows targeting biologics. The identity of the halogen at the 2-position dictates both physicochemical properties (LogP, electron-withdrawing capacity) and the compound's reactivity in downstream amidation or coupling reactions . Critically, the chlorine atom is not a placeholder; it is explicitly required for the biological activity of the final mPGES-1 inhibitors, as demonstrated by the co-crystal structure in PDB 5T37 where the chlorine atom participates in specific interactions within the enzyme's active site [1]. Substituting the pivalamidomethyl group with smaller acyl groups abolishes or significantly attenuates potency, confirming that the tert-butyl moiety is essential for steric occlusion of the target [2]. Consequently, procurement of the exact 2-chloro-5-pivalamidomethyl regioisomer is mandatory for fidelity to published synthetic routes and pharmacological profiles.

2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid: Specific, Quantitative Evidence for Scientific Selection


Unique Utility as a mPGES-1 Inhibitor Building Block Validated by Patent Family and Co-crystal Structure

The target compound is a dedicated building block for synthesizing potent mPGES-1 inhibitors, as explicitly claimed in WO2013118071A1. Its closest analogs, 2-Methyl-5-(pivalamidomethyl)benzoic acid and 2-Bromo-5-(pivalamidomethyl)benzoic acid, are not described in this patent family for this purpose [1]. The biological relevance of the 2-chloro substitution pattern is proven by the X-ray co-crystal structure of a downstream derivative, 2-chloro-5-{[(2,2-dimethylpropanoyl)amino]methyl}-N-(1H-imidazol-2-yl)benzamide, bound to human mPGES-1 (PDB: 5T37, resolution 1.76 Å) [2]. This structural data provides atomic-level evidence that the chlorine and pivalamidomethyl groups are key pharmacophoric elements. In functional assays, 2-chloro-5-[(2-methylpropanoylamino)methyl]benzoic acid—a direct analog with a smaller acyl group—shows markedly weaker inhibition of mPGES-1 in human A549 cells (IC₅₀ = 8,850 nM) compared to the optimized downstream bicyclic leads derived from the target compound's scaffold that achieve IC₅₀ values <500 nM [3][1].

mPGES-1 inhibition Inflammation Medicinal Chemistry Structure-Based Drug Design

Quantified Affinity for Nicotinamide N-Methyltransferase (NNMT) as an Emerging Therapeutic Target

Data from BindingDB demonstrate that a derivative synthesized directly from the target compound, disclosed in US20250017936 as Compound 5b, inhibits recombinant human Nicotinamide N-Methyltransferase (NNMT) with a Ki of 650 nM [1]. A closely related analog within the same study (Compound 5b vs. a derivative with an alternative linker) showed a Ki of 870 nM, indicating that the pivalamidomethyl-benzoic acid scaffold is tunable but that small changes can alter affinity by ~25% [2]. The 2-chloro substituent is present in this active NNMT inhibitor, whereas 2-Methyl-5-(pivalamidomethyl)benzoic acid has no reported NNMT activity in BindingDB [3].

NNMT inhibition Cancer Metabolism Epigenetics Enzyme Kinetics

Differentiation by Physicochemical Properties: LogP and Molecular Weight Dictate Downstream ADME Profile

The predicted octanol-water partition coefficient (LogP) of the target compound is 2.6, compared to 3.1 for the 2-Bromo analog and 2.9 for the 2-Methyl analog [1]. This lower LogP for the 2-chloro derivative results in a calculated topological polar surface area (TPSA) of 66.4 Ų, identical to the 2-bromo analog but combined with a more balanced hydrophilicity profile [1]. In the context of fragment-based or lead-like screening cascades, the molecular weight (269.73 Da) adheres to the 'Rule of Three' for fragment libraries, whereas the 2-methyl analog is slightly lighter (249.30 Da) and the 2-bromo analog is significantly heavier (314.17 Da), which may push it beyond desirable fragment limits [1]. These differences are critical when designing focused libraries where a narrow physicochemical window must be maintained.

Physicochemical Properties Drug-likeness ADME Lead Optimization

2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid: Best Research and Industrial Application Scenarios


Synthesis of Patent-Protected mPGES-1 Inhibitors for Preclinical Inflammation Studies

Procure this compound as the starting material for synthesizing the bicyclic mPGES-1 inhibitor series described in WO2013118071A1. The 2-chloro substituent and pivalamidomethyl linker are required for the final compounds' low-nanomolar IC₅₀ values (<500 nM). Using the 2-methyl or 2-bromo analog will result in compounds not covered by the patent's synthetic examples and likely to exhibit reduced or absent mPGES-1 inhibition [1].

Structure-Based Drug Design Leveraging a Validated Co-Crystal System

Utilize the target compound as a key scaffold for generating co-crystallizable ligands of human mPGES-1. The PDB 5T37 structure demonstrates that derivatives of this compound bind specifically in the enzyme active site. This structural information enables rational, structure-guided optimization of affinity and selectivity that is not available for the 2-methyl or 2-bromo analogs due to the absence of corresponding co-crystal structures [2].

Development of NNMT Inhibitors for Cancer Metabolism Research

Employ the compound as the carboxylic acid precursor for synthesizing amide-based NNMT inhibitors, as exemplified by US20250017936 Compound 5b (Ki = 650 nM). The chlorine atom allows for further derivatization while maintaining the scaffold's moderate affinity—a starting point that the 2-methyl analog does not provide based on current BindingDB records [3].

Focused Fragment Library Design with Controlled Physicochemical Properties

Incorporate the target compound into fragment screening libraries where the balanced LogP (2.6), TPSA (66.4 Ų), and molecular weight (269.73 Da) meet 'Rule of Three' criteria. This compound fills a niche that the heavier 2-bromo analog (MW 314.17 Da) cannot, while offering a halogen handle for subsequent elaboration that the non-halogenated analogs lack [4].

Quote Request

Request a Quote for 2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.